ethyl 4-(4-{[5-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(4-{[5-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a benzenesulfonyl group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-{[5-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps. One common approach is to start with the piperazine ring, which is then functionalized with the benzenesulfonyl group. The thiophene moiety is introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-{[5-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Ethyl 4-(4-{[5-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-(4-{[5-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The thiophene moiety may also play a role in the compound’s bioactivity by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-{[5-(ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate
- Ethyl 4-[(4-{[(2E)-5-(ethoxycarbonyl)-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)sulfonyl]-1-piperazinecarboxylate
Uniqueness
Ethyl 4-(4-{[5-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is unique due to the presence of the methylthiophen moiety, which can impart distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 4-[4-[(5-ethoxycarbonyl-4-methylthiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O7S2/c1-4-31-21(27)19-15(3)14-18(33-19)23-20(26)16-6-8-17(9-7-16)34(29,30)25-12-10-24(11-13-25)22(28)32-5-2/h6-9,14H,4-5,10-13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZXLRQWLPJMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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